molecular formula C12H14BrN B12993240 5'-Bromo-2',3'-dihydrospiro[cyclobutane-1,1'-inden]-2'-amine

5'-Bromo-2',3'-dihydrospiro[cyclobutane-1,1'-inden]-2'-amine

Cat. No.: B12993240
M. Wt: 252.15 g/mol
InChI Key: SMSRXTKIOZUCFF-UHFFFAOYSA-N
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Description

5’-Bromo-2’,3’-dihydrospiro[cyclobutane-1,1’-inden]-2’-amine is a complex organic compound characterized by its unique spirocyclic structure This compound features a bromine atom attached to a cyclobutane ring, which is fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’,3’-dihydrospiro[cyclobutane-1,1’-inden]-2’-amine typically involves multiple steps, starting from readily available precursors One common method involves the bromination of a suitable cyclobutane derivative, followed by a series of cyclization reactions to form the spirocyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’,3’-dihydrospiro[cyclobutane-1,1’-inden]-2’-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5’-Bromo-2’,3’-dihydrospiro[cyclobutane-1,1’-inden]-2’-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’,3’-dihydrospiro[cyclobutane-1,1’-inden]-2’-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5’-Bromo-1’,3’-dihydrospiro[cyclobutane-1,2’-indene]-3’-one
  • 5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid

Uniqueness

5’-Bromo-2’,3’-dihydrospiro[cyclobutane-1,1’-inden]-2’-amine is unique due to its specific spirocyclic structure and the presence of both a bromine atom and an amine group

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,1'-cyclobutane]-2-amine

InChI

InChI=1S/C12H14BrN/c13-9-2-3-10-8(6-9)7-11(14)12(10)4-1-5-12/h2-3,6,11H,1,4-5,7,14H2

InChI Key

SMSRXTKIOZUCFF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC3=C2C=CC(=C3)Br)N

Origin of Product

United States

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